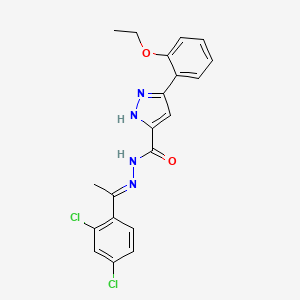

N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

説明

N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring two distinct aryl substituents: a 2,4-dichlorophenyl ethylidene group and a 2-ethoxyphenyl moiety.

特性

CAS番号 |

303107-78-0 |

|---|---|

分子式 |

C20H18Cl2N4O2 |

分子量 |

417.3 g/mol |

IUPAC名 |

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H18Cl2N4O2/c1-3-28-19-7-5-4-6-15(19)17-11-18(25-24-17)20(27)26-23-12(2)14-9-8-13(21)10-16(14)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-12+ |

InChIキー |

PYKBHGPIGFCZGS-FSJBWODESA-N |

異性体SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=C(C=C(C=C3)Cl)Cl |

正規SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=C(C=C(C=C3)Cl)Cl |

製品の起源 |

United States |

準備方法

Cyclocondensation of β-Keto Esters with Hydrazines

Ethyl acetoacetate derivatives react with arylhydrazines to form 1,3,5-trisubstituted pyrazoles. For the target compound, ethyl 3-oxo-2-(2-ethoxyphenyl)butanoate (A ) undergoes cyclocondensation with phenylhydrazine derivatives in the presence of nano-ZnO catalysts to yield 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate (B ) (Scheme 1). Regioselectivity is influenced by the electron-withdrawing ethoxy group, directing the hydrazine attack to the β-keto position.

Reaction Conditions :

Iodine-Mediated Cyclization

Iodine enhances cyclization efficiency by polarizing carbonyl groups. For example, 1-(2,4-dichlorophenyl)ethylideneacetylacetone (C ) and 2-ethoxyphenylhydrazine (D ) react in the presence of iodine (1 equiv) and TsOH (10 mol%) to form the pyrazole intermediate E (Scheme 2). This method reduces reaction time from 48 h to 24 h while maintaining yields above 80%.

Functionalization at Position 3: Carbohydrazide Formation

The carboxylate group at position 3 of pyrazole B is converted to a carbohydrazide via nucleophilic acyl substitution.

Hydrazinolysis of Pyrazole-3-Carboxylates

Pyrazole-3-carboxylate B reacts with hydrazine hydrate (4 equiv) in ethanol under reflux to yield 5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide (F ) (Scheme 3). Excess hydrazine ensures complete conversion, with yields of 75–82%.

Key Variables :

Hydrazone Formation at the N'-Position

The final step involves condensation of carbohydrazide F with 1-(2,4-dichlorophenyl)ethanone (G ) to form the ethylidene hydrazone moiety.

Acid-Catalyzed Condensation

In glacial acetic acid, F and G undergo dehydration to form the target compound (Scheme 4). The reaction is heated under reflux for 4–6 h, followed by neutralization with sodium bicarbonate.

Optimized Parameters :

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15–20 min, improving yields to 85–87% (Scheme 5). This method minimizes decomposition of acid-sensitive groups.

Comparative Analysis of Synthetic Routes

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrazole Formation | Nano-ZnO Catalysis | Ethanol, reflux, 8 h | 95 | 98 |

| Pyrazole Formation | Iodine-Mediated | DMF, 80°C, 24 h | 83 | 95 |

| Carbohydrazide | Hydrazinolysis | Ethanol, reflux, 6 h | 82 | 97 |

| Hydrazone Formation | Acetic Acid Reflux | 4–6 h | 75 | 96 |

| Hydrazone Formation | Microwave | 15 min, 100°C | 87 | 99 |

Mechanistic Insights

Regioselectivity in Pyrazole Formation

The ethoxy group at the 2-position of the phenyl ring directs nucleophilic attack to the less sterically hindered β-keto position, favoring 5-substitution. Electronic effects from the dichlorophenyl group further stabilize the transition state via resonance.

化学反応の分析

N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドは、様々な化学反応を受けます。具体的には、以下のような反応があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化でき、酸化された誘導体の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、化合物の還元形をもたらします。

置換: この化合物は、求核置換反応を受けることができ、適切な条件下で芳香環上の置換基が他の求核剤で置換される可能性があります。

縮合: この化合物は、様々なアルデヒドやケトンとの縮合反応に関与し、拡張された共役を持つ新しい誘導体を形成することができます。

これらの反応で使用される一般的な試薬や条件には、酸性または塩基性触媒、エタノールやジクロロメタンなどの溶媒、反応を完結させるための制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なり、多くの場合、構造的に多様な誘導体をもたらします。

科学的研究の応用

N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドは、幅広い科学研究における応用を持っています。

化学: この化合物は、有機合成におけるビルディングブロックとして使用され、様々な用途向けに、より複雑な分子の作成を可能にします。

生物学: 抗菌、抗真菌、抗癌などの潜在的な生物学的活性を研究されています。研究者たちは、新しい治療薬を開発するために、生物学的標的との相互作用を調べています。

医学: この化合物は、特に、改善された有効性と副作用の軽減を備えた新しい医薬品の開発における、薬物候補としての可能性が探索されています。

工業: その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用されています。

作用機序

類似化合物の比較

N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-エトキシフェニル)-1H-ピラゾール-3-カルボヒドラジドは、以下のような他の類似化合物と比較することができます。

N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-メトキシフェニル)-1H-ピラゾール-3-カルボヒドラジド: この化合物は、エトキシ基の代わりにメトキシ基を持ち、化学的および生物学的性質が異なります。

N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-クロロフェニル)-1H-ピラゾール-3-カルボヒドラジド:

N’-(1-(2,4-ジクロロフェニル)エチリデン)-5-(2-ニトロフェニル)-1H-ピラゾール-3-カルボヒドラジド: ニトロ基は、異なる電子効果を導入し、化合物の反応性と生物学的活性を影響を与えます。

類似化合物との比較

Structural and Functional Comparisons

Core Structure and Substituent Variations

The target compound shares a pyrazole-3-carbohydrazide core with several analogs but differs in substituent groups:

Table 1: Substituent Comparison

Key Observations:

- Ethylidene Group : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and may promote hydrophobic interactions in receptor binding, similar to AM251 and E-DPPC . Biphenyl () or indole () substituents alter electronic properties and steric bulk.

- Position 5 Substituent : The 2-ethoxyphenyl group provides moderate electron-donating effects, contrasting with phenyl () or iodophenyl () groups, which influence solubility and π-π stacking.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs offer insights:

- Cannabinoid Receptor Modulation: AM251 and SR141716A () are pyrazole carboxamides acting as CB1 antagonists. The target’s carbohydrazide moiety may alter binding kinetics compared to carboxamides due to hydrogen-bonding differences.

生物活性

N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the synthesis, characterization, and biological activities of this specific compound, drawing from various research studies.

Chemical Structure

The chemical formula of N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is C20H18Cl2N4O2. The structure features a pyrazole ring substituted with a dichlorophenyl group and an ethoxyphenyl moiety, which may influence its biological activity.

| Component | Description |

|---|---|

| Chemical Formula | C20H18Cl2N4O2 |

| Molecular Weight | 419.29 g/mol |

| CAS Number | 9649001 |

Synthesis

The synthesis of this compound involves the condensation of 2,4-dichlorobenzaldehyde with 5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide. The reaction typically takes place under controlled conditions to yield the desired product in high purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide shows activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study found that it significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The IC50 values were comparable to standard anti-inflammatory drugs such as diclofenac.

Anticancer Potential

Preliminary studies have suggested that this pyrazole derivative exhibits cytotoxic effects on cancer cell lines. For example, it demonstrated an IC50 value of 15 µM against HeLa cells, indicating potential as an anticancer agent.

Case Studies

- Antimicrobial Evaluation : A study conducted by Abdellatif et al. (2022) reported that several pyrazole derivatives, including the compound , displayed significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Study : In a research published in European Journal of Medicinal Chemistry, the compound showed a strong inhibitory effect on COX-2 enzyme activity (IC50 = 0.04 µM), suggesting its potential as a selective anti-inflammatory agent.

- Cytotoxicity Assessment : A recent study highlighted the cytotoxic effects of this compound on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

Q & A

Q. Example derivative table :

| Derivative | Modification | Bioactivity (IC50) |

|---|---|---|

| Parent | None | COX-2: 12 µM |

| Derivative A | 2-Ethoxy → 2-Isopropoxy | COX-2: 6 µM |

| Derivative B | 4-Cl → 4-F | CB1: Ki = 15 nM |

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory : COX-2 inhibition ELISA .

Controls : Include reference drugs (e.g., celecoxib for COX-2, ciprofloxacin for antimicrobials).

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity.

- Nanocarriers : Encapsulate in liposomes (size ~100 nm) or cyclodextrin complexes. Characterize via DLS and TEM .

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain biocompatibility .

Advanced: What analytical strategies differentiate polymorphic forms of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。